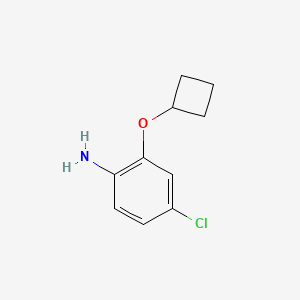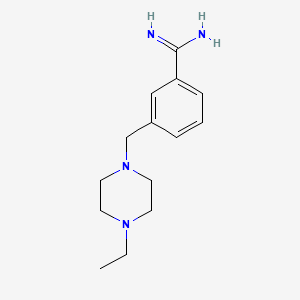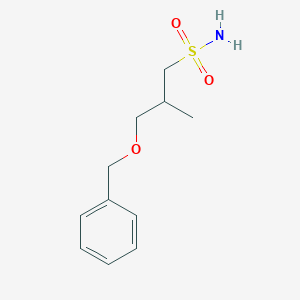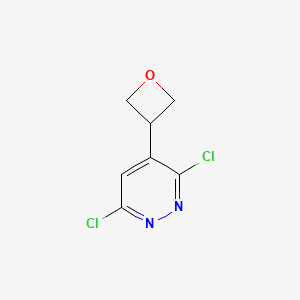
3,6-Dichloro-4-(oxetan-3-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-(oxetan-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an oxetane ring at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(oxetan-3-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with an oxetane derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution at the 4-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-4-(oxetan-3-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridazines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cycloaddition Products: Larger heterocyclic systems incorporating the oxetane ring.
Applications De Recherche Scientifique
3,6-Dichloro-4-(oxetan-3-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4-(oxetan-3-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the oxetane ring can enhance the compound’s stability and reactivity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Lacks the oxetane ring, making it less versatile in certain reactions.
4-(Oxetan-3-yl)pyridazine:
3,6-Dichloro-4-(methyl)pyridazine: Substituted with a methyl group instead of an oxetane ring, leading to different chemical properties.
Uniqueness
3,6-Dichloro-4-(oxetan-3-yl)pyridazine is unique due to the combination of chlorine substituents and the oxetane ring. This combination enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H6Cl2N2O |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
3,6-dichloro-4-(oxetan-3-yl)pyridazine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-1-5(4-2-12-3-4)7(9)11-10-6/h1,4H,2-3H2 |
Clé InChI |
NXAOIBIODBMFEI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC(=NN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


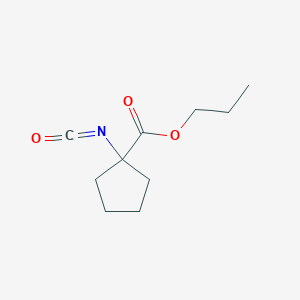
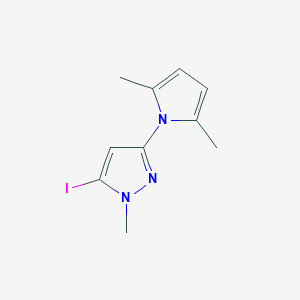
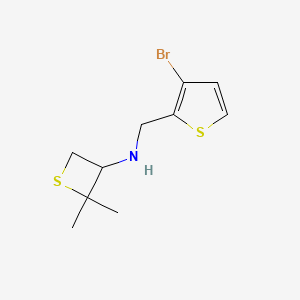
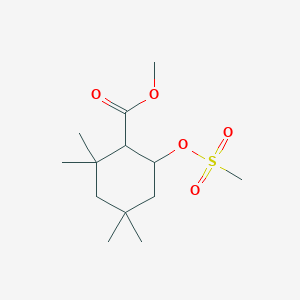
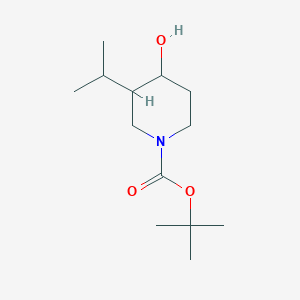
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
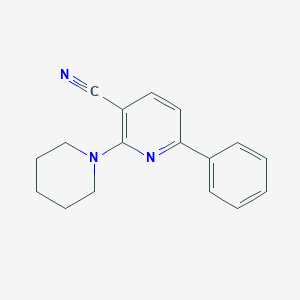
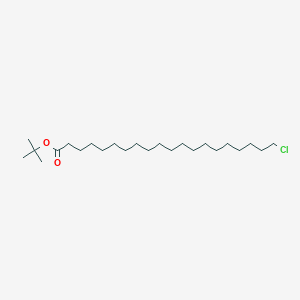
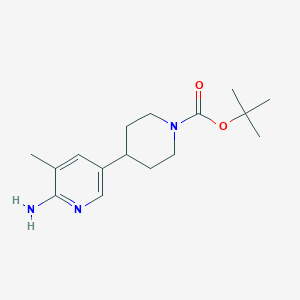

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
